molecular formula C17H13ClF3N3O B12473974 N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide

Cat. No.: B12473974
M. Wt: 367.8 g/mol
InChI Key: PUIMGSQBVPTLKS-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is a complex organic compound that features a benzimidazole core substituted with a trifluoromethyl group and an acetamide linkage to a chloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzimidazole core, followed by the introduction of the trifluoromethyl group. The final step involves the acetamide linkage to the chloromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Industry: The compound’s unique properties make it suitable for use in material science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(5-chloro-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.

Properties

Molecular Formula

C17H13ClF3N3O

Molecular Weight

367.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C17H13ClF3N3O/c1-10-6-7-11(8-12(10)18)22-15(25)9-24-14-5-3-2-4-13(14)23-16(24)17(19,20)21/h2-8H,9H2,1H3,(H,22,25)

InChI Key

PUIMGSQBVPTLKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F)Cl

Origin of Product

United States

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